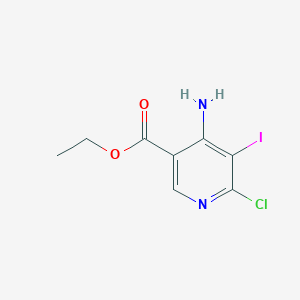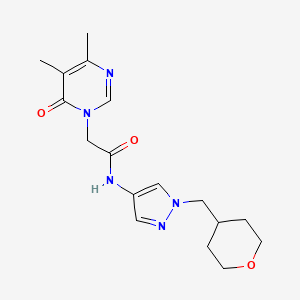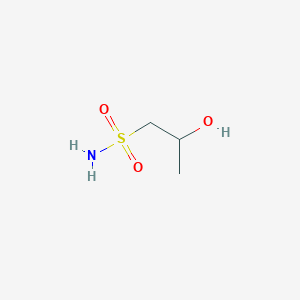
Ethyl 4-amino-6-chloro-5-iodonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-6-chloro-5-iodonicotinate (ECA) is an organic compound that has been used in a variety of scientific and industrial applications. It is a versatile compound that has been used in a variety of research applications, including as a catalyst, as a reagent, and as a precursor to other compounds. ECA is a stable, crystalline compound that has a low melting point and is soluble in most organic solvents. It is also relatively non-toxic and has been used in a variety of laboratory experiments with minimal safety concerns.
科学的研究の応用
Chemical Synthesis and Derivative Studies
Chemical Synthesis : Ethyl chloroformate/DMF mixtures have been used to facilitate ring closures in the synthesis of various chemical compounds, including derivatives of thiazolo[5,4-d]pyrimidines, demonstrating a method for creating complex chemical structures (El-bayouki & Basyouni, 1988).
Anticancer Research : Research into the synthesis of potential anticancer agents, like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, involves reactions with compounds like ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, which are structurally related to Ethyl 4-amino-6-chloro-5-iodonicotinate (Temple et al., 1983).
Photovoltaic Applications : this compound-like compounds have been studied for their photovoltaic properties, particularly in the development of organic-inorganic photodiodes (Zeyada et al., 2016).
Antibacterial Activity
- Antibacterial Agents : Some compounds synthesized from this compound-like substances, such as 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have been screened for their antibacterial activity, showing potential in inhibiting bacterial DNA polymerase IIIC and Gram-positive bacterial growth (Zhi et al., 2005).
Anti-inflammatory and Anti-microbial Properties
- Anti-Inflammatory and Anti-Microbial Properties : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and anti-microbial activities, showing potential in these medical applications (A.S.Dongarwar et al., 2011).
Structural and Reaction Studies
Structural Analysis : Research on compounds like this compound involves analyzing their crystal and molecular structures, as well as studying the interactions such as N-H…N and C-H…Cl interactions (Fathima et al., 2014).
Chemical Reactions and Derivative Formation : Ethyl 4-halo-3-oxobutanoates' reactions have been studied for creating a range of derivatives, which is significant in understanding the chemical properties and potential applications of this compound-like compounds (Kato et al., 1978).
Corrosion Inhibition
- Corrosion Inhibition : this compound-related compounds have been investigated for their use as corrosion inhibitors, showing effectiveness in protecting metals like steel, which is useful in industrial processes (Dohare et al., 2017).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
ethyl 4-amino-6-chloro-5-iodopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLWRRXLQTERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1N)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3011456.png)
![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)
![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)
![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)


![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)



![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)
![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)